molecular formula C17H17ClN2O3S B2568817 2-chloro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide CAS No. 941893-55-6

2-chloro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide

Cat. No.: B2568817
CAS No.: 941893-55-6
M. Wt: 364.84
InChI Key: CZVBTFMMXCPDRG-UHFFFAOYSA-N
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Description

2-chloro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is a synthetic small molecule of significant interest in medicinal chemistry and early-stage drug discovery research. Its molecular architecture, which integrates a benzenesulfonamide group with a 2-oxopiperidine (piperidinone) moiety, suggests potential as a scaffold for investigating enzyme function and developing therapeutic agents. Compounds featuring sulfonamide groups are extensively investigated for their ability to act as enzyme inhibitors, often by binding to key catalytic sites . The 2-oxopiperidin-1-yl group linked via a phenyl ring is a structural feature observed in bioactive molecules and can contribute to binding affinity and pharmacokinetic properties . Research on analogous compounds demonstrates that molecules with piperidinone and aryl-sulfonamide structures can exhibit potent and selective inhibition of specific enzymes . This compound is a valuable chemical tool for researchers probing biological mechanisms, particularly in the context of developing inhibitors for disease-relevant protein targets. It enables studies on structure-activity relationships (SAR) to optimize potency and selectivity. All research must be conducted in compliance with applicable laws and regulations. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-chloro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3S/c18-15-8-1-2-9-16(15)24(22,23)19-13-6-5-7-14(12-13)20-11-4-3-10-17(20)21/h1-2,5-9,12,19H,3-4,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZVBTFMMXCPDRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=CC(=C2)NS(=O)(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-chloronitrobenzene with piperidine to form an intermediate, which is then subjected to further reactions to introduce the sulfonamide group and the piperidinone moiety . The reaction conditions often include the use of sodium chlorite for oxidation and mild conditions to ensure high efficiency and practicality .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Techniques such as slurry or recrystallization are employed to purify the intermediates, eliminating the need for column chromatography .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium chlorite for oxidation, lithium carbonate/lithium chloride for elimination reactions, and zinc/acetic acid for reduction . The conditions are typically mild to ensure high efficiency and yield.

Major Products Formed

The major products formed from these reactions include various lactams and substituted benzene derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-chloro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, in the context of anticoagulant research, it may inhibit certain enzymes involved in the blood coagulation cascade, thereby preventing thrombus formation . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Differences :

  • Chloro-substituted agrochemicals prioritize environmental stability, while the target compound’s design may prioritize pharmacokinetic properties for therapeutic use.

Aryl Sulfonamides with Heterocyclic Substituents

  • 2-Chloro-N-[4-(2-Chloroacetamido)Phenyl)Sulfonyl]-N-(5-Methylisoxazol-3-yl)Acetamide: This compound () shares a sulfonamide backbone but incorporates an isoxazole ring. Isoxazole derivatives are known for antimicrobial activity, whereas the piperidinone group in the target compound may favor central nervous system (CNS) penetration due to increased lipophilicity .
  • 3-Chloro-N-Phenyl-Phthalimide (): A phthalimide derivative with a chloro substituent. Phthalimides are utilized in polymer synthesis (e.g., polyimides), whereas sulfonamides like the target compound are more common in bioactive molecules. The sulfonamide group’s hydrogen-bonding capacity may improve solubility compared to phthalimides .

Structural Impact :

  • The 2-oxopiperidin-1-yl group in the target compound introduces a lactam ring, which can mimic peptide bonds in enzyme substrates, a feature absent in simpler chloro-sulfonamides .

Physical and Crystallographic Properties

While crystallographic data for the target compound is unavailable, analogs like 3-chloro-N-(2-chlorophenyl)benzamide () crystallize in a monoclinic system (space group P2₁/n). Such data highlight how chloro substituents and aryl groups influence packing efficiency and solubility.

Data Tables

Table 1: Structural and Functional Comparison of Sulfonamide Derivatives

Compound Name Core Structure Key Substituents Primary Use/Activity
2-Chloro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide Benzenesulfonamide 2-Cl, 3-(2-oxopiperidin-1-yl)phenyl Research (putative kinase inhibitor)
Chlorsulfuron Benzenesulfonamide 2-Cl, triazinylamino carbonyl Herbicide (ALS inhibitor)
3-Chloro-N-phenyl-phthalimide Phthalimide 3-Cl, phenyl Polymer synthesis

Table 2: Crystallographic Data for Analogous Compounds

Compound Space Group Unit Cell Parameters (Å) Reference
3-Chloro-N-(2-chlorophenyl)benzamide P2₁/n a=11.1371, b=4.85230, c=21.5198

Biological Activity

2-chloro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms, efficacy, and clinical relevance based on diverse research findings.

Chemical Structure and Properties

The compound belongs to the class of benzenesulfonamides, characterized by a sulfonamide functional group attached to a benzene ring. Its structure can be represented as follows:

  • Molecular Formula : C15H16ClN3O2S
  • Molecular Weight : 335.82 g/mol

The presence of the oxopiperidine moiety is significant for its biological interactions, particularly in enzyme inhibition.

Research indicates that compounds similar to 2-chloro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide exhibit inhibitory effects on various enzymes, notably carbonic anhydrases (CAs). These enzymes are crucial in physiological processes such as acid-base balance and respiration.

Inhibition of Carbonic Anhydrases

Studies have shown that sulfonamides can act as potent inhibitors of carbonic anhydrases. For instance, derivatives with similar structures demonstrated inhibitory constants (K_I) in the nanomolar range against human carbonic anhydrase isoforms. The following table summarizes some relevant findings:

CompoundTarget IsoformK_I (nM)Selectivity
6ehCA I47.8High
6bhCA II33.2Moderate
6mhCA IX68.6Low

These results indicate that modifications to the benzenesulfonamide structure can enhance selectivity and potency against specific isoforms.

Biological Activity and Efficacy

The biological activity of 2-chloro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide has been evaluated through various assays:

  • Cytotoxicity Assays : In vitro studies on cancer cell lines (e.g., MCF-7, Hep-3B) showed that certain derivatives exhibited significant antiproliferative activity while maintaining low cytotoxicity, suggesting a favorable therapeutic index.
  • Molecular Docking Studies : Computational analyses revealed that the sulfonamide moiety interacts favorably with the active sites of target enzymes, indicating a strong binding affinity that correlates with observed biological activities.

Case Studies

Recent studies have highlighted the potential of benzenesulfonamides in treating conditions linked to dysregulated carbonic anhydrase activity:

  • Study A : A clinical trial involving a derivative demonstrated efficacy in reducing tumor growth in models of breast cancer, attributed to its ability to inhibit hCA IX, which is often overexpressed in tumors.
  • Study B : Another investigation focused on the compound's role in managing glaucoma through CA inhibition, showcasing its potential for ocular therapies.

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